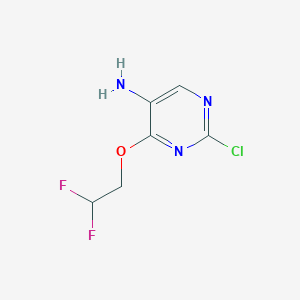

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine

Description

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a pyrimidine derivative featuring a chlorine atom at position 2, a 2,2-difluoroethoxy group at position 4, and an amine group at position 5. Pyrimidines are six-membered heterocyclic rings with two nitrogen atoms, and their derivatives are pivotal in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C6H6ClF2N3O |

|---|---|

Molecular Weight |

209.58 g/mol |

IUPAC Name |

2-chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C6H6ClF2N3O/c7-6-11-1-3(10)5(12-6)13-2-4(8)9/h1,4H,2,10H2 |

InChI Key |

PGGCZVNSUKQHCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)OCC(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction:

Coupling Reactions: It can be used in Suzuki coupling reactions in the presence of palladium catalysts.

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium acetate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its observed biological effects . The exact molecular pathways and targets are still under investigation, but it is believed to modulate inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The table below summarizes key structural analogs and their substituent patterns, electronic effects, and applications:

Electronic and Steric Effects

- Electron-Withdrawing Groups : The 2,2-difluoroethoxy group in the target compound increases electrophilicity at position 4, facilitating nucleophilic substitution reactions. This contrasts with cyclopropylmethoxy (less electron-withdrawing) and methoxy (electron-donating) groups in analogs .

Biological Activity

2-Chloro-4-(2,2-difluoroethoxy)pyrimidin-5-amine is a fluorinated pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoroethoxy group at the 4-position and an amine group at the 5-position of the pyrimidine ring. Its unique chemical structure suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula: CHClFNO

- Molecular Weight: 195.56 g/mol

- Structural Features: The difluoroethoxy substitution enhances the compound's reactivity and selectivity compared to other pyrimidine derivatives.

The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways. Notably, it has been shown to inhibit:

- Prostaglandin E2 Synthesis: This inhibition can impact inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.

- Nuclear Factor κB (NF-κB) Activity: NF-κB is a key regulator of immune response and inflammation; thus, its modulation can influence various pathological conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties: By inhibiting prostaglandin synthesis and modulating NF-κB activity, this compound may reduce inflammation in various models.

- Anticancer Potential: Preliminary studies suggest that the compound could affect cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.

- Enzyme Inhibition: It has been noted for its ability to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the similarities and differences between this compound and structurally related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyrimidine | Trifluoromethyl group at position 4 | Similar reactivity but different fluorinated properties |

| 4-(2,2,2-Trifluoroethoxy)pyrimidin-5-amine | Trifluoroethoxy group at position 4 | Exhibits unique chemical properties due to trifluoromethyl substitution |

| This compound | Difluoroethoxy group at position 4 | Enhanced reactivity and selectivity for biological targets |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inflammation Model Study:

- In vitro assays demonstrated significant inhibition of prostaglandin E2 production in macrophage cultures treated with the compound.

- The study indicated a dose-dependent response, with higher concentrations yielding greater inhibition.

-

Cancer Cell Proliferation Study:

- In human cancer cell lines, treatment with this compound resulted in reduced cell viability and proliferation.

- Mechanistic studies suggested involvement of apoptotic pathways mediated through NF-κB inhibition.

-

Enzyme Interaction Studies:

- Enzyme assays revealed that the compound effectively inhibits specific metabolic enzymes, which may contribute to its overall biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.